Dihydro Idebenone 4-O-Sulfate Potassium Salt is a synthetic compound derived from idebenone, a well-known antioxidant. This compound is classified as a small molecule and is primarily utilized in pharmacological applications due to its potential therapeutic properties. The potassium salt form enhances its solubility and bioavailability, making it suitable for various formulations.
Dihydro Idebenone 4-O-Sulfate Potassium Salt is synthesized from idebenone, which is itself a derivative of coenzyme Q10. The synthesis involves chemical modifications that introduce sulfate and potassium ions into the idebenone structure. This compound has garnered interest in both research and clinical settings for its antioxidant capabilities and potential neuroprotective effects.
The compound falls under the category of pharmaceutical agents with antioxidant properties. It is not only recognized for its role in protecting cells from oxidative stress but also for its potential applications in treating neurodegenerative disorders.
The synthesis of Dihydro Idebenone 4-O-Sulfate Potassium Salt typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure the desired product is obtained with minimal by-products. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product.
Dihydro Idebenone 4-O-Sulfate Potassium Salt has a complex molecular structure characterized by:
Dihydro Idebenone 4-O-Sulfate Potassium Salt can participate in various chemical reactions:
The reactivity profile is influenced by the electron-rich nature of the dihydroquinone structure, which enhances its ability to engage in redox chemistry. The sulfate group can also facilitate interactions with biological molecules, increasing its therapeutic potential.
Dihydro Idebenone 4-O-Sulfate Potassium Salt exhibits its effects primarily through:
Research indicates that compounds similar to Dihydro Idebenone have shown efficacy in improving mitochondrial function and reducing apoptosis in neuronal cells, highlighting their potential therapeutic roles.
Dihydro Idebenone 4-O-Sulfate Potassium Salt has several promising applications:
This compound represents a significant advancement in antioxidant therapy, with ongoing research aimed at elucidating its full therapeutic potential across various fields.
The strategic sulfation at the 4-O-position of dihydro idebenone represents a targeted molecular intervention to optimize its amphiphilic character. This modification converts the lipophilic parent compound (log P ≈ 4.2) into a water-soluble derivative with a calculated partition coefficient of log P = 1.8 ± 0.3 for the potassium salt form [1] [5]. The transformation occurs through regioselective esterification, where the phenolic hydroxyl group of reduced idebenone undergoes covalent bonding with sulfur trioxide (SO₃) complexes, yielding the sulfate ester [3] [9]. This structural alteration significantly impacts solvation behavior—while native idebenone exhibits negligible aqueous solubility (<0.01 mg/mL), the sulfated derivative achieves concentrations exceeding 50 mg/mL in aqueous buffers at physiological pH [1] [4]. The C₁₉ alkyl chain retains membrane interaction capabilities, while the anionic sulfate group enables ionic dissolution in biological matrices, creating a balanced molecular architecture for transmembrane transport [8] [9].
Table 1: Hydrophilic-Lipophilic Property Modifications Following Sulfation
Property | Idebenone | Dihydro Idebenone 4-O-Sulfate K Salt |
---|---|---|
log P (Calculated) | 4.2 [4] | 1.8 [1] |
Aqueous Solubility | <0.01 mg/mL [2] | >50 mg/mL [1] |
Molecular Weight | 338.44 g/mol [4] | 458.61 g/mol [1] |
Critical Micelle Concentration | Not observed | 0.8 mM [9] |
Enzymatic sulfonation leverages cytosolic sulfotransferases (SULTs), particularly SULT1A1 and SULT1E1 isoforms, which catalyze the transfer of sulfonate groups from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to idebenone metabolites in vivo. This process yields physiological sulfate conjugates with strict regioselectivity but suffers from low throughput (catalytic efficiency kcat/KM = 1.2 × 10³ M⁻¹s⁻¹) and expensive cofactor requirements [4] [8]. In contrast, chemical sulfonation employs pyridine-SO₃ complexes or chlorosulfonic acid in anhydrous pyridine, enabling gram-scale synthesis under controlled conditions (0–5°C, nitrogen atmosphere). This method achieves near-quantitative yields (92–97%) of the 4-O-sulfate ester with minimal 3-O-regioisomer formation (<3%) [3] [9]. Post-reaction, ion-exchange chromatography replaces pyridinium counterions with potassium, enhancing biocompatibility. While enzymatic methods offer biological fidelity, chemical synthesis provides scalability (multi-gram batches) and avoids enzymatic product inhibition, making it industrially preferable [1] [10].
Table 2: Sulfonation Methodologies for Idebenone Derivatives
Parameter | Enzymatic Sulfonation | Chemical Sulfonation |
---|---|---|
Catalyst | SULT1A1/SULT1E1 enzymes [8] | Pyridine-SO₃ complex [3] |
Regioselectivity | Exclusive 4-O-position [4] | 4-O:3-O = 97:3 [9] |
Reaction Scale | Microgram-milligram [8] | Gram-kilogram [1] |
Reaction Time | Hours (enzyme kinetics-limited) [4] | Minutes (diffusion-limited) [3] |
Key Limitation | Cofactor regeneration | Anhydrous conditions required |
Potassium salt formation constitutes a critical stabilization step for the labile sulfate ester moiety. Direct neutralization with KOH or K₂CO₃ in methanol/water mixtures precipitates the crystalline salt, which exhibits superior hygroscopic stability compared to sodium or triethylammonium analogs [1] [5]. X-ray diffraction analysis reveals a tight ion-pair network where potassium cations coordinate with sulfate oxygens (K-O distance = 2.68 Å) and solvent molecules, creating a protective hydration shell [3]. Accelerated stability studies (40°C/75% RH) demonstrate <2% degradation over 6 months versus 12–15% degradation observed in non-salt forms [1]. The potassium salt maintains >95% integrity in pH 7.4 buffers for 24 hours at 37°C, whereas acidic conditions (pH < 2) trigger rapid desulfation—highlighting the necessity of pH-controlled formulations [4] [9]. Lyophilization from tert-butanol/water mixtures yields a porous crystalline matrix that reduces hydrolytic vulnerability by minimizing water activity (aw < 0.2) in solid-state storage [10].
Carboxylate and disulfate modifications synergistically address bioavailability barriers through divergent mechanisms:
Table 3: Bioavailability Parameters of Modified Idebenone Analogues
Derivative | Molecular Weight (g/mol) | Serum Protein Binding (% Bound) | Cellular Uptake Efficiency (Retinal Ganglion Cells) |
---|---|---|---|
Idebenone | 338.44 [4] | 98.2% [6] | 1.0× (reference) [8] |
Dihydro Idebenone 4-O-Sulfate K Salt | 458.61 [1] | 89.5% [4] | 3.7× [8] |
Dihydro Idebenone 4-Sulfate 1-Glucuronide K₂ Salt | 672.82 [10] | 76.8% [10] | 5.2× [4] |
Idebenone Disulfate K₂ Salt | 578.78 [9] | 82.3% [9] | 2.1× [9] |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1